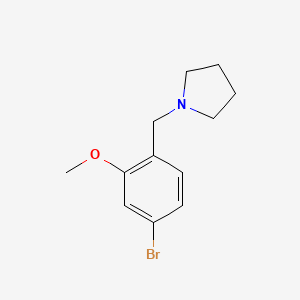

1-(4-Bromo-2-methoxy-benzyl)-pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromo-2-methoxyphenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-15-12-8-11(13)5-4-10(12)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJGAGNSVPPLIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for the Preparation of 1 4 Bromo 2 Methoxy Benzyl Pyrrolidine

Retrosynthetic Analysis for Pyrrolidine (B122466) Core Functionalization

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 1-(4-bromo-2-methoxy-benzyl)-pyrrolidine, the most logical disconnection is the carbon-nitrogen (C-N) bond between the pyrrolidine nitrogen and the benzylic carbon. amazonaws.com This approach simplifies the synthesis into two key challenges: the formation of the pyrrolidine ring (if not starting with it) and the attachment of the substituted benzyl (B1604629) group. Assuming pyrrolidine is a readily available starting material, the analysis centers on the C-N bond formation.

The disconnection of the N-benzyl bond points to two primary synthetic approaches: nucleophilic substitution and reductive amination. In the first case, the pyrrolidine acts as a nucleophile attacking an electrophilic benzyl species. In the second, the pyrrolidine and a corresponding benzaldehyde (B42025) condense to form an iminium ion, which is then reduced. A significant challenge in direct amine alkylation is the potential for overalkylation, as the product secondary amine can be more nucleophilic than the starting primary amine. nih.gov However, with a secondary amine like pyrrolidine, the product is a tertiary amine, and while quaternization is possible, it is generally less problematic under controlled conditions than the dialkylation of a primary amine. nih.gov

The synthesis of the benzyl portion, specifically 4-bromo-2-methoxy-benzyl precursors, is critical. The two most common precursors for the strategies outlined above are 4-bromo-2-methoxybenzaldehyde (B1278859) and 4-bromo-2-methoxybenzyl halide.

The synthesis of 4-bromo-2-methoxybenzaldehyde has been reported via several routes. One method involves the formylation of m-bromoanisole, though this can suffer from low selectivity. google.com A more selective, high-yield process starts from 1,4-dibromo-2-fluorobenzene (B72686). google.com This undergoes a metal-halogen exchange followed by formylation to produce 4-bromo-2-fluorobenzaldehyde. Subsequent nucleophilic aromatic substitution (SNAr) with a methoxide (B1231860) source, such as potassium carbonate in methanol (B129727), replaces the fluorine with a methoxy (B1213986) group to yield the desired aldehyde. google.com

Alternatively, the corresponding benzyl alcohol can be synthesized and then converted to a benzyl halide. For instance, 4-bromo-2-methoxyphenol (B1221611) can be protected with a benzyl group, and further functionalization can lead to the desired benzyl moiety. chemicalbook.com

| Precursor | Starting Material | Key Steps | Reference |

| 4-Bromo-2-methoxybenzaldehyde | 1,4-Dibromo-2-fluorobenzene | 1. Metal-halogen exchange & formylation 2. SNAr with methoxide | google.com |

| 4-Bromo-2-methoxybenzaldehyde | m-Bromoanisole | Formylation | google.com |

| 1-(Benzyloxy)-4-bromo-2-methoxybenzene | 4-Bromo-2-methoxyphenol | Williamson ether synthesis with benzyl bromide | chemicalbook.com |

Classical Synthetic Routes

Classical routes to N-benzylated pyrrolidines are dominated by two highly reliable and versatile methods: reductive amination and direct nucleophilic substitution.

Reductive amination is a powerful method for forming C-N bonds and is widely used for synthesizing secondary and tertiary amines. harvard.edu This process involves the reaction of an amine (pyrrolidine) with a carbonyl compound (4-bromo-2-methoxybenzaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the target amine. harvard.edu

A key advantage of this method is the use of mild reducing agents that selectively reduce the protonated imine (iminium ion) much faster than the starting aldehyde. harvard.edu Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation, often used in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). harvard.edu Other reagents like sodium cyanoborohydride (NaCNBH₃) can also be used, typically requiring pH control to ensure selective reduction. harvard.edu

General Reductive Amination Scheme:

Reactants: Pyrrolidine, 4-Bromo-2-methoxybenzaldehyde

Reducing Agent: Sodium triacetoxyborohydride or Sodium cyanoborohydride

Solvent: Dichloromethane (DCM), Dichloroethane (DCE), or Methanol

Conditions: Typically room temperature

This one-pot procedure is highly efficient and avoids the handling of unstable benzyl halides, making it a preferred method in many synthetic campaigns. nih.gov

This method involves the direct alkylation of pyrrolidine with a 4-bromo-2-methoxybenzyl halide (e.g., chloride or bromide). Pyrrolidine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide in a typical SN2 reaction. chemguide.co.uk

The reaction is generally carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the substitution reaction. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is typically added to neutralize the hydrogen halide (e.g., HBr) formed during the reaction, preventing the protonation of the starting pyrrolidine which would render it non-nucleophilic. orgsyn.org

| Method | Key Reagents | Advantages | Disadvantages |

| Reductive Amination | 4-bromo-2-methoxybenzaldehyde, Pyrrolidine, NaBH(OAc)₃ | One-pot procedure, mild conditions, high yields, avoids alkyl halides | Requires synthesis of the aldehyde precursor |

| Nucleophilic Substitution | 4-bromo-2-methoxybenzyl bromide, Pyrrolidine, K₂CO₃ | Direct C-N bond formation, straightforward procedure | Requires synthesis of benzyl halide, potential for side reactions (elimination), halide reagent can be lachrymatory |

Modern and Sustainable Synthetic Protocols

While classical methods are robust, modern synthetic chemistry emphasizes the development of more sustainable and efficient protocols. For the synthesis of this compound, this includes catalytic processes and the use of greener solvents.

One such advanced methodology is the "borrowing hydrogen" or "hydrogen autotransfer" catalysis. organic-chemistry.org In this approach, a catalyst (often based on iridium or ruthenium) temporarily removes hydrogen from a primary alcohol (4-bromo-2-methoxybenzyl alcohol) to form the corresponding aldehyde in situ. This aldehyde then undergoes reductive amination with pyrrolidine, and the catalyst returns the hydrogen to the intermediate iminium ion to form the final product. organic-chemistry.org This process is highly atom-economical as the only byproduct is water, and it avoids the separate oxidation and reduction steps.

Furthermore, the choice of solvent is a key aspect of sustainable synthesis. Traditional dipolar aprotic solvents like DMF are effective but face increasing regulatory scrutiny. N-Butylpyrrolidinone has been proposed as a non-toxic, biodegradable alternative for syntheses that typically require such solvents, including nucleophilic substitution reactions. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, also contributes to a more sustainable process by reducing waste and purification steps. nih.govorganic-chemistry.org These modern approaches offer greener and more efficient pathways to valuable molecules like this compound.

Catalytic Coupling Reactions for C-N Bond Formation

The formation of the C-N bond in this compound is amenable to palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction has become a cornerstone in synthetic organic chemistry for its broad substrate scope and functional group tolerance in creating aryl C-N bonds. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl or N-benzyl amine and regenerate the palladium(0) catalyst. wikipedia.org

In the context of synthesizing the target molecule, the reaction would involve the coupling of pyrrolidine with 4-bromo-2-methoxybenzyl halide (chloride or bromide). The choice of palladium precursor, ligand, and base is critical for achieving high yields. Modern catalyst systems often employ sterically hindered phosphine (B1218219) ligands which facilitate the catalytic cycle. For instance, ligands like X-Phos have been successfully used in the amination of bromo-substituted aromatic compounds. beilstein-journals.org

A plausible synthetic route would involve the reaction of 4-bromo-2-methoxybenzyl bromide with pyrrolidine in the presence of a palladium catalyst such as Pd(OAc)₂ and a suitable phosphine ligand. A hindered base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is typically used to facilitate the deprotonation of the amine. beilstein-journals.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

|---|---|

| Aryl Halide | 4-bromo-2-methoxybenzyl bromide |

| Amine | Pyrrolidine |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |

| Ligand | X-Phos, RuPhos, or similar biaryl phosphines |

| Base | NaOtBu, KOtBu, or K₃PO₄ |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.gov The application of microwave irradiation can significantly reduce reaction times from hours to minutes. nih.gov For the synthesis of this compound, a microwave-assisted N-alkylation approach offers a rapid and efficient alternative to conventional heating methods. mdpi.comnih.gov

This methodology would involve the direct reaction of pyrrolidine with 4-bromo-2-methoxybenzyl halide under microwave irradiation. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and a small amount of a high-boiling point solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). mdpi.com The use of microwave heating can lead to higher yields and purer products by minimizing the formation of byproducts that may occur under prolonged thermal conditions. ijpsjournal.com

Table 2: Typical Parameters for Microwave-Assisted N-Alkylation

| Parameter | Condition |

|---|---|

| Alkylating Agent | 4-bromo-2-methoxybenzyl halide |

| Amine | Pyrrolidine |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | DMF or NMP (minimal amount) or solvent-free |

| Microwave Power | 100-300 W |

| Temperature | 100-150 °C |

| Reaction Time | 5-30 minutes |

Studies on microwave-assisted N-alkylation of various heterocyclic amines have demonstrated high yields, often in the range of 80-95%, with significantly reduced reaction times compared to conventional heating. nih.govmdpi.com

Flow Chemistry Applications in Scalable Production

Flow chemistry, or continuous flow synthesis, offers several advantages for the production of chemical compounds, including improved safety, better heat and mass transfer, and enhanced scalability compared to traditional batch processes. researchgate.net For the synthesis of this compound, a flow chemistry approach could involve pumping a solution of the reactants, pyrrolidine and 4-bromo-2-methoxybenzyl halide, through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst or reagent.

A possible setup could utilize a packed-bed reactor containing a supported base, which would facilitate the N-alkylation reaction as the reactant stream passes through. This approach simplifies purification as the excess base can be easily removed by filtration. Flow chemistry also allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize yield and minimize byproduct formation. durham.ac.uk While specific applications to the target molecule are not detailed, the synthesis of N-alkyl-pyrrolidones has been successfully demonstrated in flow reactors, showcasing the potential of this technology for producing related compounds. researchgate.net

Table 3: Conceptual Flow Chemistry Parameters for N-Alkylation

| Parameter | Condition |

|---|---|

| Reactants | Pyrrolidine, 4-bromo-2-methoxybenzyl halide |

| Reactor Type | Heated coil or packed-bed reactor |

| Solid Support (if applicable) | Supported base (e.g., polymer-supported carbonate) |

| Solvent | Acetonitrile, Toluene, or other suitable organic solvent |

| Temperature | 100-180 °C |

| Flow Rate | 0.1-1.0 mL/min |

| Pressure | Sufficient to maintain the solvent in the liquid phase |

Comparative Analysis of Synthetic Yields and Selectivity Across Different Methodologies

A direct comparison of yields and selectivity for the synthesis of this compound is challenging due to the lack of specific literature data for this exact compound. However, an analysis based on analogous transformations provides valuable insights.

Catalytic Coupling Reactions (Buchwald-Hartwig Amination): This method is expected to be highly selective for the formation of the C-N bond with minimal side reactions. The choice of ligand is crucial in achieving high yields and preventing side reactions like hydrodehalogenation. For sterically hindered aryl halides, yields can be very high, often exceeding 90%. nih.gov Selectivity is generally excellent, with the reaction specifically targeting the aryl halide C-N bond formation.

Microwave-Assisted Synthesis: This technique is known for significantly improving yields and reducing reaction times. For N-alkylation reactions, yields are often higher than conventional heating methods due to the rapid and uniform heating which can minimize thermal decomposition of reactants and products. nih.gov Yields for microwave-assisted N-alkylation of heterocyclic amines are frequently reported in the 85-95% range. nih.gov Selectivity is also typically high, though the high energy input can sometimes lead to side reactions if not carefully controlled.

Flow Chemistry: One of the primary advantages of flow chemistry is the ability to optimize for high yield and selectivity through precise control of reaction parameters. By fine-tuning temperature, pressure, and residence time, it is often possible to achieve higher yields and selectivities than in batch processes. For reactions that are exothermic or involve unstable intermediates, flow chemistry can offer superior performance. Yields in flow synthesis are highly dependent on the specific setup and optimization but can potentially reach quantitative levels.

Table 4: Estimated Comparative Analysis of Synthetic Methodologies

| Methodology | Potential Yield Range | Selectivity | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Catalytic Coupling | 80-95% | High | Broad substrate scope, high functional group tolerance. | Cost of catalyst and ligands, potential for metal contamination. |

| Microwave-Assisted Synthesis | 85-95% | High | Rapid reaction times, improved yields, high purity. | Scalability can be challenging for large-scale production. |

| Flow Chemistry | 85->95% (optimized) | Very High | Excellent process control, enhanced safety, scalability. | Initial setup cost, potential for clogging with solid byproducts. |

Exploration of Stereoselective Synthetic Pathways for Analogues

The synthesis of chiral analogues of this compound, where stereocenters are present on the pyrrolidine ring, requires stereoselective synthetic methods.

One common approach is to start with a chiral precursor, such as L-proline or (R)- or (S)-2-substituted pyrrolidines. The N-benzylation of these chiral starting materials would proceed with retention of stereochemistry at the existing chiral centers. For example, the alkylation of a chiral 2-substituted pyrrolidine with 4-bromo-2-methoxybenzyl halide would yield the corresponding enantiomerically pure N-benzylated product. mdpi.com

Another strategy involves the stereoselective reduction of a suitable precursor. For instance, the synthesis of a chiral 1-(4-bromo-2-methoxy-benzoyl)-pyrrolidine, followed by stereoselective reduction of the amide carbonyl group, could lead to the desired chiral N-benzylpyrrolidine. The choice of reducing agent would be critical in determining the stereochemical outcome of the reaction. Chiral reducing agents or catalytic asymmetric hydrogenation could be employed to achieve high diastereoselectivity or enantioselectivity. nih.gov The heterogeneous catalytic hydrogenation of substituted pyrroles can also lead to functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net

Furthermore, asymmetric [3+2] cycloaddition reactions can be used to construct the pyrrolidine ring with high stereocontrol, which can then be N-benzylated.

Table 5: Strategies for Stereoselective Synthesis of Analogues

| Strategy | Description | Key Considerations |

|---|---|---|

| Use of Chiral Starting Materials | N-benzylation of commercially available or synthetically prepared chiral pyrrolidines (e.g., from the chiral pool like proline). | Availability of the chiral starting material. Reaction conditions should not cause racemization. |

| Stereoselective Reduction | Asymmetric reduction of a prochiral precursor, such as a 1-(4-bromo-2-methoxy-benzoyl)-pyrrolidine or a substituted pyrrole (B145914). | Selection of a suitable chiral reducing agent or catalyst. Optimization of reaction conditions to maximize stereoselectivity. |

| Asymmetric Cycloaddition | Construction of the chiral pyrrolidine ring via a stereoselective [3+2] cycloaddition reaction, followed by N-benzylation. | Development of a suitable chiral catalyst or auxiliary for the cycloaddition step. |

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 1 4 Bromo 2 Methoxy Benzyl Pyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC, NOESY/ROESY) NMR data for 1-(4-Bromo-2-methoxy-benzyl)-pyrrolidine did not yield any specific experimental spectra or assigned chemical shifts in peer-reviewed journals or spectral databases. While general chemical shift ranges for similar structural motifs (p-substituted bromobenzenes, methoxy (B1213986) groups, and N-benzyl pyrrolidines) are known, the precise values and coupling constants are essential for a detailed structural elucidation and are currently unavailable for this compound.

Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity Assignment

Without experimental 2D NMR spectra, a definitive assignment of the proton and carbon connectivity for this compound cannot be performed. The expected correlations that would be observed in COSY, HMQC, and HMBC experiments can be predicted based on the molecular structure, but this remains a theoretical exercise without actual data.

NOESY/ROESY for Conformational Insights

Similarly, the conformational analysis of this compound, which would rely on through-space correlations observed in NOESY or ROESY experiments, cannot be conducted. Such an analysis would provide insights into the spatial arrangement of the benzyl (B1604629) and pyrrolidine (B122466) moieties, but the necessary experimental data is absent from the public domain.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

No specific high-resolution mass spectrometry data for this compound has been found. HRMS is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Fragmentation Pathway Analysis

While the fragmentation patterns of related N-benzylamines and brominated aromatic compounds have been studied, a detailed analysis of the specific fragmentation pathways of this compound under various ionization conditions is not available. Such an analysis would require experimental tandem mass spectrometry (MS/MS) data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

No experimental IR or Raman spectra for this compound could be located. These techniques would be instrumental in identifying characteristic vibrational modes of the functional groups present, such as the C-O stretching of the methoxy group, the C-Br stretching, and various vibrations of the aromatic and pyrrolidine rings.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases reveals no deposited crystal structure for this compound. Therefore, a definitive determination of its solid-state conformation, bond lengths, and bond angles is not possible at this time.

Crystal Packing and Intermolecular Interactions

A definitive analysis of the crystal packing and intermolecular interactions for this compound requires single-crystal X-ray diffraction data. However, as of this writing, specific crystallographic data for this compound has not been reported in publicly accessible literature.

Nevertheless, based on its molecular structure, several types of intermolecular interactions can be anticipated to govern its crystal packing. The molecule contains a brominated aromatic ring, a methoxy group, and a tertiary amine within a pyrrolidine ring. These functional groups are expected to participate in various non-covalent interactions that stabilize the crystal lattice.

Expected intermolecular forces would include:

Dipole-Dipole Interactions: The polar C-Br and C-O bonds in the methoxy group create molecular dipoles, leading to electrostatic interactions that influence molecular orientation in the solid state.

C-H···π Interactions: The hydrogen atoms on the pyrrolidine ring or the benzyl group can interact with the π-electron system of the aromatic ring of neighboring molecules.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the oxygen of the methoxy group or the nitrogen of the pyrrolidine ring. Studies on other bromo-substituted organic compounds have confirmed the significant role of Br···O and other halogen interactions in directing crystal assembly. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization of Analogues

The parent compound, this compound, is achiral. However, the introduction of a substituent on the pyrrolidine ring (at positions 2 or 3) or the benzylic carbon would create a chiral center, resulting in enantiomers. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for characterizing such chiral analogues. nih.gov

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org Since enantiomers interact differently with circularly polarized light, they produce mirror-image ECD spectra, allowing for their distinction and the determination of enantiomeric excess (ee). nih.gov

For chiral analogues of this compound, which would be chiral secondary or tertiary amines, direct ECD analysis might yield weak signals if the chromophores are distant from the stereocenter. To overcome this, several methods have been developed to enhance the ECD response for the rapid determination of ee in chiral amines:

In Situ Complexation: Chiral amines can be reacted with an achiral aldehyde to form chiral imines. These imines then coordinate with a metal ion, such as Fe(II) or Cu(I), and a chiral ligand to form diastereomeric octahedral or coordination complexes. nih.govacs.org These complexes often exhibit strong Metal-to-Ligand Charge-Transfer (MLCT) bands in the visible region of the ECD spectrum. nih.govacs.org The intensity and sign of the Cotton effects in these spectra are unique to each enantiomer and can be correlated with the enantiomeric excess. nih.gov

Multi-component Assemblies: Another approach involves mixing the chiral amine analyte with other components, such as enantiopure BINOL (1,1'-Bi-2-naphthol) and o-formyl phenyl boronic acid, to form chiral host-guest structures. rsc.org These assemblies produce distinct ECD signals for each enantiomer of the amine, enabling their differentiation. rsc.org

These techniques provide a rapid and sensitive alternative to traditional chiral chromatography for screening asymmetric reactions and determining the enantiopurity of chiral amine analogues. nih.govacs.org The data below summarizes the principles of these ECD-based methods.

Table 1: Methods for Enantiomeric Characterization of Chiral Amine Analogues using Circular Dichroism

| Method | Principle | Key Components | Spectroscopic Feature | Reference |

|---|---|---|---|---|

| Metal Complex Derivatization | Formation of diastereomeric metal complexes that are ECD-active. | Chiral amine, aldehyde (e.g., pyridine (B92270) carboxaldehyde), Metal Salt (e.g., Fe(II) or Cu(I)), Chiral Ligand (e.g., BINAP). | Metal-to-Ligand Charge-Transfer (MLCT) bands in the visible or UV region. | nih.gov, acs.org |

| Multi-component Assembly | Spontaneous formation of a chiral host-guest complex with a distinct ECD signature. | Chiral amine, Chiral Diol (e.g., BINOL), Boronic Acid derivative. | Exciton-coupled or induced ECD signals from the assembled chromophores. | rsc.org |

Mechanistic Investigations and Reactivity Studies of 1 4 Bromo 2 Methoxy Benzyl Pyrrolidine

Reactivity Profiles of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in the pyrrolidine ring is a tertiary amine, characterized by its lone pair of electrons which imparts both basic and nucleophilic properties. Its reactivity is central to the derivatization of the molecule at the heterocyclic core.

As a nucleophile, the pyrrolidine nitrogen readily reacts with electrophilic acylating and sulfonylating agents.

Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, 1-(4-Bromo-2-methoxy-benzyl)-pyrrolidine is expected to undergo N-acylation. This reaction typically proceeds in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. The reaction mechanism involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent, leading to the formation of a quaternary ammonium (B1175870) intermediate, which then collapses to form the corresponding N-acylpyrrolidinium salt. While specific studies on this molecule are not prevalent, the acylation of N-benzylpyrrolidine derivatives is a well-established transformation. rsc.org

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields the corresponding sulfonamide. This transformation is crucial for the introduction of sulfonyl groups, which can act as protecting groups or modify the electronic properties of the molecule. The reaction follows a similar nucleophilic substitution pathway as acylation. The N-substitution of pyrrole (B145914) with sulfonyl chlorides has been shown to be highly regioselective. organic-chemistry.org

The nucleophilic character of the pyrrolidine nitrogen also allows for further alkylation. Reaction with alkyl halides (e.g., methyl iodide or ethyl bromide) leads to the formation of a quaternary ammonium salt. researchgate.net This process, known as quaternization, converts the tertiary amine into a positively charged quaternary ammonium group.

The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The rate of this reaction is influenced by factors such as the nature of the alkyl halide, the solvent, and the temperature. The formation of these quaternary salts significantly alters the physical properties of the parent molecule, such as its solubility and electronic characteristics. Studies on the quaternization of N,N-dimethylalkylamines with benzyl (B1604629) chloride provide a procedural basis for these types of transformations. researchgate.net The use of various solvents like acetone, chloroform, or dimethylformamide has been documented for such reactions. researchgate.net

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound is functionalized with a bromine atom, a methoxy (B1213986) group, and the pyrrolidinomethyl substituent. This arrangement allows for a diverse range of reactions, from metal-catalyzed cross-couplings to electrophilic substitutions and directed metalations.

The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu This method is widely used to form biaryl structures. For this compound, a Suzuki-Miyaura reaction would replace the bromine atom with an aryl, heteroaryl, or vinyl group. The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical for achieving high yields. libretexts.orgresearchgate.net

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base (commonly a tertiary amine like Et₃N) to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is stereoselective, typically affording the trans-isomer. organic-chemistry.org Applying this to the target molecule would result in the formation of a stilbene-like derivative at the C4 position. Typical catalysts include Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄. wikipedia.org

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org This would introduce an alkynyl substituent at the bromo position, leading to the formation of an arylalkyne. Copper-free Sonogashira protocols have also been developed to avoid homo-coupling of the alkyne. libretexts.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | Biaryl derivative |

| Heck-Mizoroki | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | Stilbene derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N or Piperidine | THF or Toluene | Diphenylacetylene derivative |

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring is governed by the directing effects of the existing substituents. The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group. nih.govlibretexts.org The bromo group (-Br) is a deactivating, yet ortho, para-directing group. libretexts.org The N-benzyl substituent is generally considered a weak activating, ortho, para-director.

In this compound, the substituents are at positions 1 (benzyl-pyrrolidine, though attached to the ring), 2 (-OCH₃), and 4 (-Br). The available positions for substitution are C3, C5, and C6.

The powerful ortho-directing effect of the methoxy group at C2 strongly activates the C3 position.

The C5 position is ortho to the bromo group and meta to the methoxy group.

The C6 position is para to the methoxy group, but this position is occupied by the benzyl-pyrrolidine moiety.

Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions. The strong activating nature of the methoxy group would likely make the C3 position the most favored site for substitution in reactions such as nitration, halogenation, or Friedel-Crafts acylation. However, steric hindrance from the adjacent methoxy and benzyl groups could also influence the outcome, potentially favoring substitution at the less hindered C5 position. wku.edu

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.orgsemanticscholar.org The methoxy group is a well-established directed metalation group (DMG). It can coordinate with an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), facilitating the deprotonation of the adjacent ortho proton. wikipedia.orgharvard.edu

In the case of this compound, the methoxy group at C2 can direct lithiation to the C3 position. Treatment with a strong lithium base at low temperatures (typically -78 °C) in an ethereal solvent like THF would generate a C3-lithiated intermediate. This highly reactive organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C3 position with high regioselectivity. researchgate.net

Table 2: Potential Products from Ortho-Metalation at C3

| Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Carbon dioxide | CO₂(s) | -COOH (Carboxylic acid) |

| Aldehyde/Ketone | (CH₃)₂CO | -C(OH)(CH₃)₂ (Tertiary alcohol) |

| Alkyl halide | CH₃I | -CH₃ (Methyl) |

| Silyl halide | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |

| Disulfide | (CH₃S)₂ | -SCH₃ (Methylthio) |

This strategy provides a synthetic route to contiguously substituted aromatic compounds that would be difficult to access through classical electrophilic substitution methods.

Reactivity of the Benzyl Methylene (B1212753) Group

The C-H bonds of the benzyl methylene group in this compound are the most reactive sites for many transformations. The adjacent pyrrolidine nitrogen atom can stabilize an adjacent positive charge or radical, lowering the activation energy for reactions at this position. This activation makes the benzylic protons susceptible to abstraction by various reagents, initiating oxidation or radical-based functionalization.

The oxidation of the benzyl methylene group in N-benzyl amines is a fundamental transformation that typically leads to the formation of amides or iminium ion intermediates. For this compound, oxidation would likely yield N-(4-bromo-2-methoxy-benzoyl)-pyrrolidine. The reaction can be initiated through mechanisms like Single Electron Transfer (SET) to form a radical cation or by hydride abstraction to form an iminium ion. chemrxiv.orgmdpi.com

A variety of oxidizing agents can be employed. For instance, a metal-free system using hydrogen peroxide (H₂O₂) as the oxidant in solvents like methanol (B129727) or acetonitrile has proven effective for the selective oxidation of benzylic secondary amines to nitrones. acs.orgresearchgate.net Although the target molecule is a tertiary amine, analogous pathways involving an initial oxidation to an iminium ion followed by hydrolysis or further reaction are plausible. The efficiency of such reactions often depends on the electronic properties of the benzyl group. Studies on the oxidation of various alkylarenes have shown that substrates with electron-donating groups generally react faster, while those with electron-withdrawing groups like bromo may require longer reaction times. nih.gov

Table 1: Effect of Substituents on Metal-Free Oxidation of N-Benzyl-N-methylamine Analogues with H₂O₂ in CH₃CN

| Entry | Substituent on Benzyl Ring | Product | Yield (%) | Time (h) |

|---|---|---|---|---|

| 1 | 4-Methoxy | Corresponding Nitrone | 91 | 2 |

| 2 | 4-Methyl | Corresponding Nitrone | 88 | 2 |

| 3 | None | Corresponding Nitrone | 85 | 2 |

| 4 | 4-Chloro | Corresponding Nitrone | 82 | 3 |

| 5 | 4-Bromo | Corresponding Nitrone | 80 | 3 |

Data adapted from studies on analogous secondary amines. acs.orgresearchgate.net The table illustrates the general trend of electronic effects on oxidation rates.

The benzylic C-H bonds are susceptible to homolytic cleavage to form a stabilized benzyl radical. This process can be initiated by radical initiators or through photoredox catalysis, often involving a Hydrogen Atom Transfer (HAT) step. rsc.org The resulting radical intermediate is a key species for C-C or C-heteroatom bond formation.

A powerful strategy for the selective functionalization of the N-benzylic position involves the synergy of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis. rsc.org In such systems, a photocatalyst generates a radical from a HAT catalyst precursor, which then selectively abstracts a hydrogen atom from the benzylic position of the amine. This method avoids the formation of aminium radical cations that might lead to reactivity at other sites. rsc.org This approach allows for reactions like C-H arylation, providing a direct route to complex molecules.

Table 2: Regioselective C-H Arylation of N-Benzylpyrrolidine Analogues via Synergistic SET/HAT Catalysis

| Entry | N-Benzylpyrrolidine Analogue | Arylating Agent | Yield of Benzylic Arylation Product (%) |

|---|---|---|---|

| 1 | N-Benzylpyrrolidine | Terephthalonitrile | 85 |

| 2 | N-(4-Methoxybenzyl)pyrrolidine | Terephthalonitrile | 92 |

| 3 | N-(4-Chlorobenzyl)pyrrolidine | Terephthalonitrile | 78 |

| 4 | N-Benzylpiperidine | Terephthalonitrile | 88 |

Data derived from related studies on N-benzyl amines. rsc.org

Kinetic and Thermodynamic Aspects of Key Transformations

The feasibility and rate of reactions involving the benzylic methylene group are governed by kinetic and thermodynamic parameters.

Thermodynamics: The most critical thermodynamic factor for radical reactions is the benzylic C-H Bond Dissociation Energy (BDE). A lower BDE facilitates the formation of the benzyl radical. Density Functional Theory (DFT) calculations on substituted toluenes have shown that both electron-donating and electron-withdrawing substituents in the para position tend to lower the benzylic C-H BDE. acs.org This is because both types of groups can delocalize the unpaired electron, stabilizing the resulting radical. acs.org Therefore, for this compound, both the 4-bromo and 2-methoxy groups are expected to lower the BDE of the benzylic C-H bonds compared to an unsubstituted N-benzylpyrrolidine, thereby promoting reactions via a radical pathway.

Table 3: Calculated Benzylic C-H Bond Dissociation Energies (BDE) for para-Substituted Toluenes

| para-Substituent (X in p-X-C₆H₄CH₃) | Calculated BDE (kcal/mol) |

|---|---|

| -OCH₃ | 86.5 |

| -CH₃ | 87.3 |

| -H | 88.1 |

| -Cl | 87.7 |

| -Br | 87.8 |

| -CN | 87.1 |

Data from BLYP/6-31G level calculations. acs.org*

Kinetics: Kinetic studies of analogous reactions, such as the oxidation of benzyl alcohols, often show a first-order dependence on the concentration of both the substrate and the oxidant. scirp.orgscispace.com The reaction rate is highly sensitive to the electronic effects of the substituents. For the oxidation of benzhydrols under phase transfer catalysis, it was observed that both electron-withdrawing and electron-releasing groups at the para position increased the reaction rate, indicating a complex mechanism that may involve stabilization of a partially charged transition state. scirp.org Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide insight into the transition state structure. Low enthalpy of activation and negative entropy of activation often suggest a highly ordered, associative transition state. scirp.org

Table 4: Activation Parameters for the Oxidation of Benzhydrol Using Different Phase Transfer Catalysts (PTC)

| Catalyst (PTC) | Eₐ (kJ·mol⁻¹) | ΔH‡ (kJ·mol⁻¹) | ΔS‡ (J·mol⁻¹K⁻¹) | ΔG‡ (kJ·mol⁻¹) |

|---|---|---|---|---|

| TBAB (Tetrabutylammonium bromide) | 44.0 | 41.4 | -165.2 | 92.4 |

| TBPB (Tetrabutylphosphonium bromide) | 38.3 | 35.7 | -182.1 | 91.7 |

| TBAHS (Tetrabutylammonium hydrogen sulfate) | 32.5 | 29.9 | -199.3 | 91.0 |

Data from the oxidation of benzhydrol in chlorobenzene. scirp.org

Solvent Effects and Catalytic Influence on Reaction Outcomes

The outcome of transformations involving this compound is profoundly influenced by the reaction medium and the presence of catalysts.

Solvent Effects: The polarity and coordinating ability of the solvent can dictate reaction rates and selectivity. In the metal-free oxidation of benzylic amines with H₂O₂, polar aprotic solvents like acetonitrile (CH₃CN) were found to promote the reaction more effectively than polar protic solvents like methanol (MeOH) or non-polar solvents like toluene. acs.org This suggests that the solvent may play a role in activating the oxidant or stabilizing key intermediates. In some phase-transfer catalyzed oxidations, reaction rates were found to decrease as the dielectric constant of the organic solvent increased, which may indicate that the transition state is less polar than the reactants. scirp.org

Table 5: Influence of Solvent on the Oxidation of N-Benzyl-N-methylamine with H₂O₂

| Entry | Solvent | Dielectric Constant (ε) | Conversion (%) after 2h |

|---|---|---|---|

| 1 | Acetonitrile (CH₃CN) | 37.5 | >95 |

| 2 | Methanol (MeOH) | 32.7 | ~60 (at 50°C) |

| 3 | Ethanol (EtOH) | 24.6 | ~55 (at 50°C) |

| 4 | Dichloromethane (B109758) (CH₂Cl₂) | 9.1 | <5 |

| 5 | Toluene | 2.4 | <5 |

Data adapted from related studies. acs.org

Catalytic Influence: Catalysis is key to achieving high efficiency and selectivity in the functionalization of the benzylic C-H bond.

Transition Metal Catalysis: A wide range of transition metals, including iridium, rhodium, and copper, are known to catalyze C-H activation and functionalization reactions of benzyl amines. rsc.orgnih.govrsc.org For example, iridium-based photocatalysts are highly effective in SET/HAT synergistic catalysis for C-H arylation. rsc.org

Organocatalysis: Metal-free catalytic systems are also prominent. Oxoammonium salts, for instance, can catalyze the oxidation of N-substituted amines via a hydride transfer mechanism. chemrxiv.org

Phase Transfer Catalysis (PTC): For reactions involving an aqueous oxidant and an organic substrate, PTCs like quaternary ammonium salts are essential. They facilitate the transfer of the oxidant (e.g., permanganate (B83412) ion) into the organic phase where the reaction occurs. scirp.org The choice of the PTC can significantly affect the reaction kinetics. scirp.org

Theoretical and Computational Chemistry Studies on 1 4 Bromo 2 Methoxy Benzyl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.govnih.govirjweb.com

For 1-(4-Bromo-2-methoxy-benzyl)-pyrrolidine, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring and the nitrogen atom of the pyrrolidine (B122466) ring, as these are the most electron-donating regions. The LUMO is anticipated to be distributed over the aromatic ring, with significant contributions from the carbon atom bonded to the bromine, reflecting the electron-withdrawing nature of the halogen.

The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability. A lower energy gap would suggest that the molecule can be readily excited, indicating higher chemical reactivity. nih.gov

Illustrative Data Table of Expected FMO Properties

This table presents typical values for molecules with similar functional groups, calculated using DFT methods (e.g., B3LYP/6-311G basis set), and should be considered illustrative for this compound.

| Parameter | Expected Value Range | Significance |

| HOMO Energy | -6.0 to -5.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -1.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Correlates with chemical stability and reactivity |

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. numberanalytics.com The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. walisongo.ac.idresearchgate.net

In the case of this compound, the ESP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the pyrrolidine ring due to their lone pairs of electrons. These sites would be the primary targets for electrophiles.

Positive Potential (Blue/Green): Located around the hydrogen atoms, particularly those of the pyrrolidine and benzyl (B1604629) groups.

Neutral/Slightly Negative Potential: The aromatic ring would exhibit a complex potential distribution, influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom.

This analysis helps in understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. researchgate.net

Conformational Analysis and Energy Landscape Exploration

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional structure or conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and determine their relative energies to map out the potential energy surface.

Density Functional Theory (DFT) Based Conformational Search

DFT calculations are a powerful tool for exploring the conformational landscape of a molecule. A systematic or stochastic search of rotational degrees of freedom around the key single bonds (e.g., the C-N bond between the benzyl group and the pyrrolidine ring, and the C-C bond of the benzyl bridge) would be performed. Each identified conformation would then be subjected to geometry optimization to find the local energy minima.

For this compound, studies on analogous benzylamines suggest that stable conformers would likely differ in the torsion angle of the benzyl group relative to the pyrrolidine ring. colostate.eduresearchgate.net Gauche and anti conformations are typically observed, and their relative stability would be determined by steric and electronic interactions between the substituted aromatic ring and the pyrrolidine moiety. The pucker of the five-membered pyrrolidine ring also contributes to the conformational diversity.

Molecular Mechanics and Molecular Dynamics Simulations

While DFT provides high accuracy for a limited number of conformers, Molecular Mechanics (MM) force fields allow for a more extensive exploration of the conformational space at a lower computational cost. MM methods are particularly useful for initial screening of thousands of possible conformations.

Molecular Dynamics (MD) simulations can further provide insight into the dynamic behavior of this compound over time, often in a simulated solvent environment. MD simulations would reveal how the molecule flexes, vibrates, and transitions between different conformations at a given temperature, offering a more realistic picture of its behavior in solution compared to static, gas-phase DFT calculations.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data. frontiersin.org DFT methods are widely used to calculate NMR chemical shifts and vibrational frequencies (IR and Raman).

For this compound, DFT calculations (e.g., using the GIAO method for NMR) would predict the ¹H and ¹³C NMR chemical shifts. wisc.edumdpi.com These predictions, when compared to experimental spectra, can confirm the molecular structure and help assign specific signals to each atom. The predicted shifts would be influenced by the electronic environment of each nucleus, reflecting the effects of the methoxy, bromo, and pyrrolidinyl substituents on the aromatic ring.

Similarly, the calculation of vibrational frequencies can generate a theoretical infrared (IR) spectrum. This allows for the assignment of absorption bands to specific molecular vibrations, such as stretching and bending of bonds. pressbooks.pub

Illustrative Data Table of Predicted Characteristic Vibrational Frequencies

This table presents typical IR absorption ranges for the functional groups present in the molecule. The exact values for the title compound would be obtained via DFT frequency calculations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| C=C stretch | 1600 - 1450 | |

| Pyrrolidine/Benzyl | C-H stretch | 3000 - 2850 |

| Methoxy Group | C-O-C stretch | 1250 - 1050 |

| Benzyl-Pyrrolidine | C-N stretch | 1250 - 1020 msu.edu |

| Bromo-Aromatic | C-Br stretch | 690 - 515 libretexts.orgvscht.cz |

These computational approaches provide a powerful, non-experimental means to investigate the fundamental chemical properties of this compound, offering deep insights into its structure, reactivity, and spectroscopic signatures.

Computational NMR and IR Spectral Prediction

Computational spectroscopy is a cornerstone of theoretical chemistry, enabling the prediction of spectral data that can be compared with experimental results to confirm molecular structures. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost. dtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR spectra involves calculating the magnetic shielding tensors of atomic nuclei within a molecule. These tensors are highly sensitive to the local electronic environment of each nucleus. Computational methods, particularly DFT functionals like B3LYP or the Cramer functional WP04, can predict proton (¹H) and carbon-¹³C chemical shifts with a high degree of accuracy when appropriate basis sets and solvent models are used. github.io For this compound, a conformational search would first be necessary to identify the lowest energy geometries. Subsequently, NMR shielding constants would be calculated for each unique atom in each significant conformer and then averaged based on their Boltzmann population. These calculated shieldings are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data generated from such a computational study.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrrolidine N-CH₂ (benzyl) | 3.65 | 58.5 |

| Pyrrolidine N-CH₂ | 2.50 | 54.2 |

| Pyrrolidine CH₂ | 1.80 | 23.5 |

| Aromatic CH (C3) | 7.10 | 115.0 |

| Aromatic CH (C5) | 7.25 | 129.5 |

| Aromatic CH (C6) | 6.90 | 112.0 |

| Methoxy O-CH₃ | 3.85 | 56.0 |

| Aromatic C1 (C-CH₂) | 130.0 | - |

| Aromatic C2 (C-OCH₃) | 158.0 | - |

Note: These values are illustrative and represent typical shifts for similar structural motifs.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule. dtic.mil This is achieved by first optimizing the molecular geometry to a stationary point on the potential energy surface and then calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. The intensities of the IR absorption bands are calculated from the derivatives of the molecular dipole moment with respect to the normal mode displacements. dtic.mil

For this compound, DFT calculations would predict characteristic vibrational modes. For instance, C-H stretching vibrations of the aromatic ring and the pyrrolidine ring would appear in the 2850-3100 cm⁻¹ region. The C-O stretching of the methoxy group would be expected around 1020-1250 cm⁻¹. The C-Br stretching frequency would be found at lower wavenumbers, typically in the 500-600 cm⁻¹ range. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. nih.gov

Reaction Mechanism Elucidation Through Transition State Calculations

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. A key aspect of this is the location and characterization of transition states (TS), which are the energy maxima along the minimum energy path connecting reactants and products.

The synthesis of this compound would likely involve the N-alkylation of pyrrolidine with 4-bromo-2-methoxybenzyl halide, a type of nucleophilic substitution reaction. Transition state calculations, often performed using DFT methods, can elucidate the energetics of this process. nih.gov For an Sₙ2 reaction, the calculation would aim to locate the transition state structure where the nitrogen atom of pyrrolidine attacks the benzylic carbon, and the halide leaving group departs.

Key information derived from these calculations includes:

Activation Energy (ΔG‡): The Gibbs free energy difference between the reactants and the transition state. This value is crucial for predicting the reaction rate.

Transition State Geometry: The precise arrangement of atoms at the transition state provides insight into the steric and electronic factors that influence the reaction. For example, the N-C and C-X (X=halide) bond lengths in the transition state indicate the degree of bond formation and bond breaking.

Computational studies on similar reactions, such as the enantioselective lithiation of N-Boc-pyrrolidine, have successfully used DFT (e.g., at the B3P86/6-31G* level) to predict the lowest energy transition states and correctly rationalize the observed stereoselectivity. nih.gov Similarly, the mechanism of cycloaddition reactions to form pyrrolidine rings has been investigated by quantifying the activation strain model, which separates the activation energy into contributions from the distortion of the reactants and their interaction. acs.org Such analyses could be applied to understand the formation of the target molecule, providing a detailed, atomistic picture of the reaction pathway.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding)

The non-covalent interactions that this compound can participate in are critical to understanding its physical properties, crystal packing, and interactions with biological targets. Computational methods can be used to identify and quantify these interactions.

Hydrogen Bonding: The nitrogen atom of the pyrrolidine ring is a potential hydrogen bond acceptor. In the presence of hydrogen bond donors (like water or alcohols), intermolecular N···H-O bonds can form. Computational analysis, through methods like the Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots, can visualize and characterize these bonds.

Halogen Bonding: A particularly interesting interaction for this molecule is halogen bonding. researchgate.net The bromine atom, when bonded to an electron-withdrawing aromatic ring, possesses an electropositive region on its outermost surface, known as a σ-hole, located along the extension of the C-Br bond. researchgate.net This σ-hole can interact favorably with a nucleophilic region on another molecule, such as a lone pair on an oxygen or nitrogen atom.

Computational studies on halogenated aromatic molecules have shown that these interactions can be significant, with interaction energies in the range of 2-4 kcal/mol. nih.govacs.org The strength of the halogen bond generally increases with the size and polarizability of the halogen atom (I > Br > Cl). nih.gov Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion, revealing that halogen bonds are typically driven by a combination of electrostatic and dispersion forces. nih.govnih.gov For this compound, computational modeling could predict the geometry and strength of potential halogen bonds, for instance, between the bromine atom and the nitrogen of another pyrrolidine ring in a crystal lattice.

Applications of 1 4 Bromo 2 Methoxy Benzyl Pyrrolidine in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

The chemical structure of 1-(4-Bromo-2-methoxy-benzyl)-pyrrolidine, featuring a nucleophilic pyrrolidine (B122466) nitrogen, a reactive brominated aromatic ring, and a methoxy (B1213986) group that can influence the electronic properties of the benzene (B151609) ring, makes it a highly versatile intermediate in organic synthesis. The synthesis of the key precursor, 4-bromo-2-methoxybenzaldehyde (B1278859), can be achieved through methods such as the formylation of meta-bromoanisole or through metal-halogen exchange from 1,4-dibromo-2-methoxybenzene. google.com An optimized, non-cryogenic two-step process for producing 4-bromo-2-methoxybenzaldehyde from 1,4-dibromo-2-fluorobenzene (B72686) has also been developed. google.com This aldehyde can then be subjected to reductive amination with pyrrolidine to yield the title compound.

Precursor for Diversified Benzyl-Substituted Pyrrolidine Derivatives

The strategic placement of the bromo and methoxy substituents on the benzyl (B1604629) moiety of this compound allows for a wide range of chemical modifications, leading to a diverse library of benzyl-substituted pyrrolidine derivatives. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, enabling the introduction of a wide array of substituents at the 4-position of the benzyl ring. The methoxy group, on the other hand, can be cleaved to reveal a phenol, which can then be further functionalized.

While specific examples of diversification starting directly from this compound are not extensively documented in the readily available literature, the synthetic utility of the bromophenyl moiety is well-established. For instance, in the synthesis of various bioactive molecules, the bromo-aromatic core is a common handle for late-stage functionalization.

Applications in Heterocyclic Synthesis

The this compound scaffold can serve as a starting material for the synthesis of more complex heterocyclic systems. The pyrrolidine nitrogen can act as a nucleophile in intramolecular cyclization reactions, while the functional groups on the benzyl ring can be manipulated to introduce electrophilic centers. For example, the bromine atom could be transformed into a nitrile or an aldehyde, which could then undergo cyclization with a suitably placed nucleophile on a side chain attached to the pyrrolidine nitrogen.

Research on related 1,4-disubstituted pyrrolidin-2-ones has demonstrated the synthesis of various azole, diazole, oxadiazole, thiadiazole, and triazole-containing compounds with potential antibacterial and antioxidant activities. researchgate.net This suggests that the this compound core could be similarly elaborated to generate novel heterocyclic structures with interesting biological profiles.

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. nih.gov The pyrrolidine scaffold is a common feature in products derived from MCRs. nih.gov While the direct participation of this compound in specific MCRs is not explicitly detailed in the literature, its structural features suggest its potential as a component in such reactions.

For instance, the secondary amine of the pyrrolidine ring could participate as the amine component in Ugi or Passerini reactions. The aromatic aldehyde precursor, 4-bromo-2-methoxybenzaldehyde, could also be a key starting material for MCRs that generate pyrrolidine-containing products. The synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} frameworks via a multicomponent 1,3-dipolar cycloaddition highlights the utility of primary amines and aldehydes in constructing complex pyrrolidine-containing scaffolds. vibrantpharma.com

Scaffold for the Construction of Complex Organic Molecules

The pyrrolidine ring is a privileged scaffold in drug discovery, offering three-dimensional diversity and opportunities for stereochemical control. nih.gov The this compound structure provides a solid foundation for the construction of more elaborate and potentially bioactive molecules. The benzyl group offers a point of attachment for further synthetic elaborations, while the pyrrolidine ring can be functionalized to introduce additional pharmacophoric features.

The synthesis of an advanced intermediate en route to the mitomycin natural products, which involves the coupling of an aziridinyl pyrrolidine with a quinone subunit, showcases the importance of pyrrolidine intermediates in the synthesis of complex natural products. ugent.be

Development of Novel Reagents and Catalysts Utilizing the Compound's Core Structure

Pyrrolidine-based structures are central to the design of numerous organocatalysts and chiral ligands for asymmetric synthesis. The chirality of the pyrrolidine ring, often derived from proline, can be exploited to induce stereoselectivity in a wide range of chemical transformations. While there is no specific information on the use of this compound as a catalyst or reagent, its core structure could be modified to incorporate catalytically active moieties.

For example, the bromine atom could be replaced with a phosphine (B1218219) or a coordinating group to create a novel ligand for transition metal catalysis. The development of new pyrrolidine-based benzenesulfonamide (B165840) derivatives as carbonic anhydrase and acetylcholinesterase inhibitors demonstrates the potential for functionalizing the pyrrolidine scaffold to create molecules with specific enzymatic interactions. nih.gov

Synthetic Strategies Towards Bioactive Analogues Through Structural Modification

The structural modification of existing chemical scaffolds is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. The this compound core structure is an attractive starting point for the synthesis of bioactive analogues.

A pertinent example can be found in the design and synthesis of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine-based derivatives as anti-tubulin agents. In this research, a structurally similar core was utilized to generate a series of compounds with potent anticancer activity. The synthesis involved the addition of various amino groups to the core structure, leading to derivatives that were evaluated for their cytotoxic potential against different cancer cell lines. The most potent compounds were found to arrest the cancer cells in the G2/M phase and inhibit tubulin polymerization. This work highlights a clear synthetic strategy where the core structure, analogous to this compound, is systematically modified to explore structure-activity relationships and identify lead compounds for further development.

The following table summarizes the key findings from the study on these bioactive analogues:

| Compound Feature | Observation | Significance |

| Core Structure | 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine | Provides a rigid scaffold for substituent variation. |

| Modification | Addition of various amino groups | Explores the impact of different substituents on bioactivity. |

| Biological Activity | Selective cytotoxic potential against cancer cell lines | Demonstrates the potential of the core structure in cancer therapy. |

| Mechanism of Action | G2/M phase cell cycle arrest and tubulin polymerization inhibition | Provides insight into the molecular targets of the synthesized compounds. |

This example underscores the potential of this compound as a foundational element for the development of novel therapeutic agents through targeted structural modifications.

Conceptual Framework of 1 4 Bromo 2 Methoxy Benzyl Pyrrolidine in Medicinal Chemistry Research

Structural Features and Their Implication for Scaffold Design

The molecular architecture of 1-(4-bromo-2-methoxy-benzyl)-pyrrolidine is comprised of a saturated heterocyclic pyrrolidine (B122466) ring linked to a substituted benzyl (B1604629) group. Each of these components plays a critical role in defining the compound's potential as a scaffold for drug discovery.

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnbinno.com Its prevalence in numerous natural products, alkaloids, and approved drugs underscores its significance. frontiersin.orgnih.govwikipedia.org The value of the pyrrolidine ring in scaffold design stems from several key attributes:

Three-Dimensionality: As a saturated, non-planar ring, the sp³-hybridized carbons of the pyrrolidine scaffold allow for the creation of molecules with well-defined three-dimensional shapes. This is crucial for effective and selective interaction with the complex 3D structures of biological targets like proteins and enzymes. nih.gov

Stereochemical Diversity: The pyrrolidine ring contains stereogenic centers, which allows for the synthesis of various stereoisomers. The specific spatial orientation of substituents can dramatically alter a molecule's biological activity and binding affinity to enantioselective protein targets. nih.gov

Synthetic Accessibility: A wide range of synthetic methodologies have been developed for the construction and functionalization of the pyrrolidine core, making it a versatile and accessible building block for medicinal chemists. nih.govnih.gov

Favorable Physicochemical Properties: The inclusion of the pyrrolidine motif can impart desirable pharmacokinetic properties to a molecule, such as improved metabolic stability, bioavailability, and solubility. nbinno.com

The pyrrolidine ring serves as a robust anchor for orienting other functional groups in pharmacophore space, making it a foundational element in the development of new medicines across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. nbinno.comfrontiersin.org

The 4-bromo and 2-methoxy substituents on the benzyl ring are not merely decorative; they are critical for modulating the compound's physicochemical properties and its interactions with biological targets. The strategic placement of these groups can fine-tune a molecule's activity, selectivity, and pharmacokinetic profile.

Bromo Group: The introduction of a bromine atom can significantly influence a compound's properties. ump.edu.pl

Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a biological target. This can enhance binding affinity and selectivity. ump.edu.pl

Lipophilicity: The bromo group increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: Placing a bromine atom at a potential site of metabolic oxidation can block that pathway, thereby increasing the metabolic stability and duration of action of the drug. ump.edu.plump.edu.pl Research on other scaffolds has shown that introducing a bromine atom to a phenyl ring can significantly improve affinity for biological receptors. acs.org

Methoxy (B1213986) Group: The methoxy group (–OCH₃) also plays a multifaceted role in drug design.

Electronic Effects: As an electron-donating group, it can influence the electron density of the aromatic ring, which can affect interactions with the target.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions with biological targets.

Solubility and Metabolism: The methoxy group can modulate a compound's solubility and is a potential site for metabolism (O-demethylation), which can be a factor in drug clearance. nih.gov

The combination and relative positions of these substituents create a specific electronic and steric profile that can be optimized for interaction with a particular biological target.

| Substituent | Key Physicochemical Effects | Potential Role in Target Interaction | Impact on Pharmacokinetics |

|---|---|---|---|

| Bromo | Increases lipophilicity; potential for halogen bonding. ump.edu.pl | Can enhance binding affinity and selectivity through halogen bonds. ump.edu.pl | May improve membrane permeability; can block metabolic sites to increase half-life. ump.edu.pl |

| Methoxy | Can act as a hydrogen bond acceptor; influences ring electronics. nih.gov | Forms hydrogen bonds with target residues. | Can influence solubility; provides a site for potential metabolism (O-demethylation). nih.gov |

Scaffold Diversification and Library Generation

To explore the full potential of the this compound scaffold, medicinal chemists employ strategies to synthesize large collections of related molecules, known as chemical libraries. These libraries allow for the systematic investigation of structure-activity relationships (SAR), where the effect of structural modifications on biological activity is determined.

Combinatorial chemistry involves the synthesis of a large number of different but structurally related molecules in a short period. nih.gov For the this compound scaffold, this could involve:

Varying the Aromatic Ring: Replacing the 4-bromo-2-methoxy-phenyl group with a wide variety of other substituted aromatic or heteroaromatic rings.

Modifying the Pyrrolidine Ring: Introducing different substituents at various positions on the pyrrolidine ring to explore the impact of size, shape, and functionality.

Altering the Linker: Changing the length or nature of the methylene (B1212753) (-CH₂-) bridge connecting the two main fragments.

These approaches can be performed using solid-phase synthesis, where molecules are built on a polymer bead, allowing for the use of excess reagents and simplified purification. researchgate.net This methodology enables the rapid generation of a large library of compounds for high-throughput screening. nih.gov

Parallel synthesis is a powerful technique used to accelerate drug discovery by preparing numerous individual compounds simultaneously in an array of separate reaction vessels, such as a 96-well plate. nih.govmt.com This method is highly effective for lead optimization, where the goal is to fine-tune the properties of a promising "hit" compound. spirochem.com

Starting with the this compound core, a parallel synthesis campaign could be designed to rapidly generate SAR data. nih.govnih.gov For instance, an array of different amines could be reacted with a common intermediate to produce a library of analogues with diverse functionalities on the pyrrolidine nitrogen. Similarly, a library could be generated by starting with a pyrrolidine core and reacting it with a diverse set of substituted benzyl halides. This systematic approach allows chemists to efficiently identify which structural modifications lead to improved potency and more favorable drug-like properties. nih.gov

| Strategy | Description | Primary Application | Key Advantage |

|---|---|---|---|

| Combinatorial Chemistry | Simultaneous synthesis of a large number of compounds, often as mixtures or on solid support. researchgate.net | Lead Generation (Hit Identification) | Rapidly explores vast chemical space to find initial active compounds. nih.gov |

| Parallel Synthesis | Simultaneous synthesis of discrete compounds in separate reaction vessels. nih.govmt.com | Lead Optimization | Efficiently generates systematic SAR data for refining the properties of a lead compound. spirochem.comnih.gov |

Bioisosteric Replacement Strategies Guided by the Compound's Architecture

Bioisosterism is a fundamental strategy in medicinal chemistry where an atom or a functional group in a lead compound is replaced by another with similar physical or chemical properties to enhance desired biological or physicochemical characteristics without significantly altering the chemical structure. fiveable.mewikipedia.org This technique is crucial for optimizing potency, selectivity, ADME properties, and reducing toxicity. openmedscience.comspirochem.com For the this compound scaffold, several bioisosteric replacements could be envisioned.

Bromo Group Replacement: The bromo substituent could be replaced with other groups to modulate its properties.

Classical Bioisosteres: Replacing bromine with chlorine (-Cl) or a trifluoromethyl group (-CF₃) would maintain the electron-withdrawing nature and lipophilicity to varying degrees. A cyano group (-CN) could also be considered.

Non-Classical Bioisosteres: A methylsulfonyl group (-SO₂CH₃) could be used to mimic some of the electronic and steric properties.

Methoxy Group Replacement: The methoxy group offers several opportunities for bioisosteric modification.

Replacing the -OCH₃ group with an ethoxy (-OCH₂CH₃) or isopropoxy (-OCH(CH₃)₂) group could increase lipophilicity and sterically shield the molecule from metabolic enzymes.

An amino (-NH₂) or methylamino (-NHCH₃) group could be substituted to introduce a hydrogen bond donor functionality.

Replacing the oxygen with sulfur to create a methylthio group (-SCH₃) would alter electronic properties and hydrogen bonding capacity.

Pyrrolidine Ring Bioisosteres: The entire pyrrolidine ring could be replaced with other five- or six-membered rings to explore different spatial arrangements and physicochemical properties. Examples include piperidine, tetrahydrofuran, or a cyclopentyl ring.

These strategic replacements, guided by structure-activity relationship data, allow for the fine-tuning of the lead compound to achieve an optimal balance of potency, selectivity, and drug-like properties. fiveable.mecambridgemedchemconsulting.com

Chemoinformatics and Virtual Screening Approaches for Structural Analogues

Chemoinformatics provides a powerful toolkit for the rational design and discovery of novel structural analogues of this compound. By leveraging computational techniques, researchers can navigate vast chemical databases and prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.